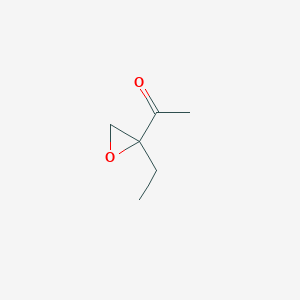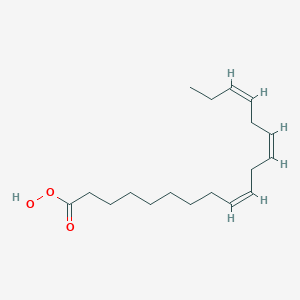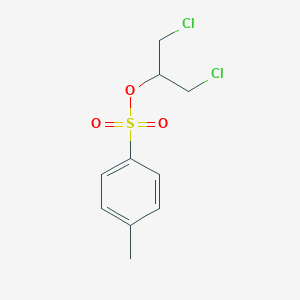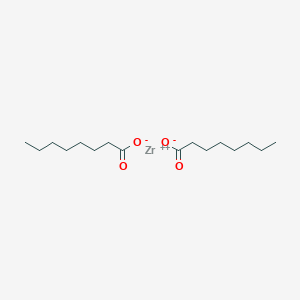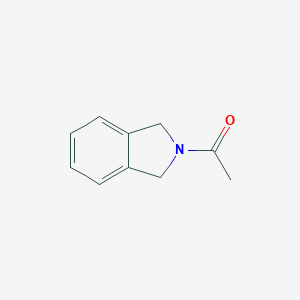
1-(Isoindolin-2-yl)éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dihydroisoindol-2-yl)ethanone, also known as 1-isoindole-2-ethanone, is an organic compound that is used as a building block in organic synthesis. It is a versatile building block that has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other materials. In addition, it has been used in the study of biological processes, such as enzyme inhibition and enzyme activation.
Applications De Recherche Scientifique
Synthèse d'isoindolin-1-one-3-phosphonates
Le composé est utilisé dans la synthèse d'isoindolin-1-one-3-phosphonates . Cette méthode de synthèse implique une réaction à trois composants « en un seul pot » de l'acide 2-formylbenzoïque avec des amines primaires et du phosphite de diméthyle dans des conditions sans solvant .
Activité antimicrobienne
Les isoindolin-1-one-3-phosphonates, synthétisés en utilisant 1-(Isoindolin-2-yl)éthanone, ont montré des activités antimicrobiennes puissantes contre divers micro-organismes .
Activité antiparasitaire
Ces composés ont également démontré des activités antiparasitaires significatives contre les amastigotes et promastigotes de Leishmania major .
Activité anticancéreuse
Les composés synthétisés ont montré une activité anticancéreuse puissante contre les lignées cellulaires humaines MDA-MB-231 et MCF-7 .
Caractérisation d'autres composés
This compound est utilisé dans la caractérisation d'autres composés, tels que 1-[5-(4,5-diméthyl-1,3,2-dioxaborolan-2-yl)thiophène-2-yl]éthanone .
Recherche en immunothérapie
Le composé est utilisé dans la recherche en immunothérapie, une nouvelle stratégie prometteuse pour le traitement du cancer .
Synthèse d'analogues d'urée 1-(1,3-dioxoisoindolin-2-yl)-3-aryle
1-(1,3-Dioxoisoindol-2-yl)éthanone est utilisé dans la synthèse efficace en plusieurs étapes d'analogues d'urée 1-(1,3-dioxoisoindolin-2-yl)-3-aryle .
Agents antioxydants
<a data-citationid="d65fc568-f40d-3e02-7956-23af669bdbf1-34-group" h="ID=SERP,5015.1" href="https://www.researchgate
Mécanisme D'action
Target of Action
1-(Isoindolin-2-yl)ethanone, also known as 1-(1,3-Dihydroisoindol-2-yl)ethanone, is a compound that has been studied for its potential therapeutic properties. The primary targets of this compound are acetylcholine esterase (AChE) and Cyclin-dependent kinase (CDK7) . AChE is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and cognition. CDK7 is a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
The compound interacts with its targets, leading to changes in their activity. It has been found to inhibit AChE, preventing the breakdown of acetylcholine and potentially enhancing cognitive function . In addition, it has been shown to bind with high affinity to CDK7, potentially inhibiting its activity and affecting cell cycle regulation .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which can affect various biochemical pathways related to cognition and memory . The inhibition of CDK7 can disrupt cell cycle progression, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Studies have suggested that it exhibits high binding affinity, indicating potential for good bioavailability
Result of Action
The inhibition of AChE by 1-(Isoindolin-2-yl)ethanone could potentially enhance cognitive function, making it a potential therapeutic agent for conditions like Alzheimer’s disease . Its interaction with CDK7 could lead to cell cycle arrest and apoptosis, suggesting potential anti-cancer properties .
Analyse Biochimique
Biochemical Properties
1-(Isoindolin-2-yl)ethanone plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholine esterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . The interaction between 1-(Isoindolin-2-yl)ethanone and acetylcholine esterase involves binding to the active site of the enzyme, inhibiting its activity and thereby affecting neurotransmission.
Cellular Effects
The effects of 1-(Isoindolin-2-yl)ethanone on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-(Isoindolin-2-yl)ethanone has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . In cancer cell lines, it has demonstrated cytotoxic effects, leading to cell death through the induction of apoptosis . Moreover, 1-(Isoindolin-2-yl)ethanone impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 1-(Isoindolin-2-yl)ethanone involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For example, 1-(Isoindolin-2-yl)ethanone binds to the active site of acetylcholine esterase, inhibiting its activity and leading to an accumulation of acetylcholine in the synaptic cleft . Additionally, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating downstream signaling events . These interactions result in changes in gene expression, particularly those genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Isoindolin-2-yl)ethanone have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(Isoindolin-2-yl)ethanone is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . In in vitro studies, the long-term effects of 1-(Isoindolin-2-yl)ethanone include sustained inhibition of enzyme activity and persistent changes in cellular signaling pathways .
Dosage Effects in Animal Models
The effects of 1-(Isoindolin-2-yl)ethanone vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, 1-(Isoindolin-2-yl)ethanone can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant adverse effects occurring beyond a certain dosage . These findings highlight the importance of careful dosage optimization in therapeutic applications of 1-(Isoindolin-2-yl)ethanone .
Metabolic Pathways
1-(Isoindolin-2-yl)ethanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of 1-(Isoindolin-2-yl)ethanone, facilitating its conversion into more water-soluble metabolites for excretion . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of 1-(Isoindolin-2-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, 1-(Isoindolin-2-yl)ethanone can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 1-(Isoindolin-2-yl)ethanone is a critical factor that determines its activity and function. This compound is known to localize within specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications play a crucial role in directing 1-(Isoindolin-2-yl)ethanone to these compartments . For instance, phosphorylation of 1-(Isoindolin-2-yl)ethanone can enhance its nuclear localization, where it can interact with nuclear proteins and influence gene expression . The subcellular localization of this compound is essential for its role in modulating cellular processes and signaling pathways .
Propriétés
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPULJIHNWKBSCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=CC=CC=C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
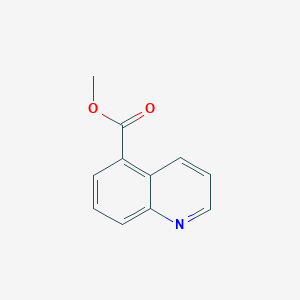
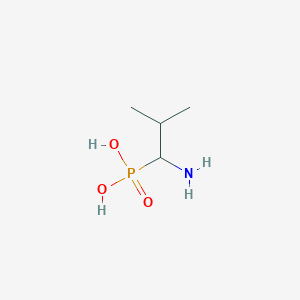
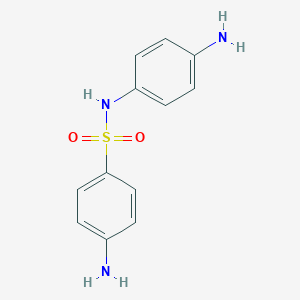
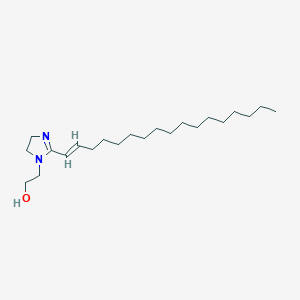
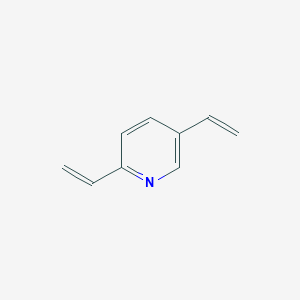
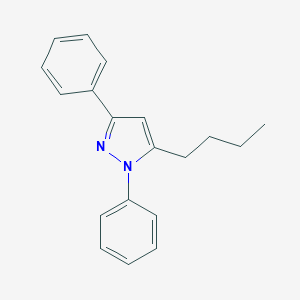
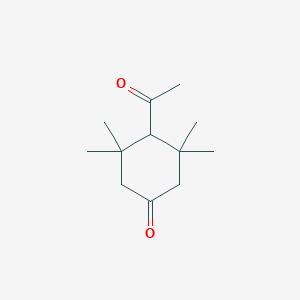
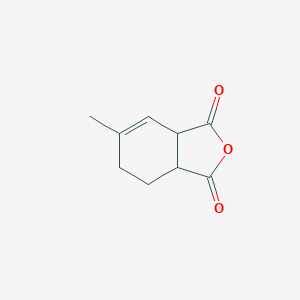
![10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one](/img/structure/B97772.png)
